molecular formula C15H8Cl4N2O B12029240 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-51-9

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B12029240
CAS No.: 618443-51-9
M. Wt: 374.0 g/mol
InChI Key: MXWKQVWXKGZTPJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone.

    Condensation Reaction: The primary step involves a condensation reaction between 3,4-dichlorobenzylamine and 6,8-dichloroquinazolinone under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4(3H)-quinazolinone: Lacks the 3,4-dichlorobenzyl group.

    3-(3,4-Dichlorobenzyl)-4(3H)-quinazolinone: Lacks the 6,8-dichloro substitution.

Uniqueness

6,8-Dichloro-3-(3,4-dichlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both 6,8-dichloro and 3,4-dichlorobenzyl groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

618443-51-9

Molecular Formula

C15H8Cl4N2O

Molecular Weight

374.0 g/mol

IUPAC Name

6,8-dichloro-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H8Cl4N2O/c16-9-4-10-14(13(19)5-9)20-7-21(15(10)22)6-8-1-2-11(17)12(18)3-8/h1-5,7H,6H2

InChI Key

MXWKQVWXKGZTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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